molecular formula C17H18BrNO3S B4924320 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide

2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B4924320
M. Wt: 396.3 g/mol
InChI Key: YYLGWCCTRKVPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide, also known as BPT-DMA, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-kB and STAT3, which are transcription factors involved in inflammation and cancer progression. 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6, in vitro and in vivo. 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has also been found to exhibit significant anti-inflammatory and anti-cancer properties, which makes it a potential therapeutic agent for various diseases. However, 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research on 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide. One potential direction is to study its effects on other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide to optimize its dosing and administration. Additionally, the development of analogs of 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide may lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion:
2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide is a novel compound that has gained significant attention for its potential therapeutic applications in various diseases. It exhibits significant anti-inflammatory, anti-cancer, and anti-viral properties. The exact mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it has been proposed to inhibit the activity of NF-kB, STAT3, and the proteasome. 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, such as being a novel compound with significant therapeutic potential. However, it also has some limitations, such as low solubility in water and an unclear mechanism of action. Future research on 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide may lead to the discovery of more potent and selective compounds for therapeutic applications.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3-bromobenzyl chloride with thioacetamide in the presence of potassium carbonate. The resulting product is then reacted with 3,4-dimethoxyphenylacetic acid to obtain 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide. The synthesis of 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been optimized to obtain high yields and purity.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-21-15-7-6-14(9-16(15)22-2)19-17(20)11-23-10-12-4-3-5-13(18)8-12/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLGWCCTRKVPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromophenyl)methylsulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

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